

The Pivotal Role of Difurfuryl Sulfide in Coffee Aroma: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Difurfuryl sulfide*

Cat. No.: B077826

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Difurfuryl sulfide, a volatile organic compound, is a significant contributor to the characteristic aroma of roasted coffee. This technical guide delves into the core aspects of its formation, chemical properties, and analytical methodologies, providing a comprehensive resource for professionals in research and development.

Chemical and Sensory Profile of Difurfuryl Sulfide

Difurfuryl sulfide ($C_{10}H_{10}O_2S$) is a sulfur-containing heterocyclic compound that imparts a potent and distinct "roasted" and "coffee-like" aroma.^[1] Even at very low concentrations, it plays a crucial role in the overall sensory experience of coffee. While its aroma is often described as roasted and savory, at higher concentrations, it can present a more intense, sulfurous character.

Table 1: Physicochemical Properties of **Difurfuryl Sulfide** and Related Compounds

Property	Difurfuryl Sulfide	Difurfuryl Disulfide
Molecular Formula	C ₁₀ H ₁₀ O ₂ S	C ₁₀ H ₁₀ O ₂ S ₂
Molecular Weight	194.25 g/mol	226.32 g/mol
Boiling Point	135-143 °C at 14 mmHg	112-115 °C at 0.5 mmHg
Odor Description	Roasted, coffee-like, earthy	Roasted, nutty, meaty, coffee-like
CAS Number	13678-67-6	4437-20-1

Formation of Difurfuryl Sulfide during Coffee Roasting

The characteristic aroma of coffee is largely developed during the roasting process, a complex series of chemical reactions. **Difurfuryl sulfide** is primarily formed through the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.

The key precursors for the formation of **difurfuryl sulfide** are furan derivatives, such as furfural and furfuryl alcohol, and sulfur-containing amino acids like cysteine and methionine. Furans are generated from the thermal degradation of carbohydrates. The sulfur-containing amino acids provide the necessary sulfur atom.

While the precise, step-by-step mechanism for **difurfuryl sulfide** formation is not fully elucidated in the available literature, a plausible pathway involves the reaction of furfuryl mercaptan (2-furfurylthiol), a key coffee odorant. Studies have shown that difurfuryl disulfide is a major degradation product of furfuryl mercaptan.^{[2][3][4]} It is hypothesized that **difurfuryl sulfide** can be formed through the subsequent reduction of difurfuryl disulfide or via a direct reaction between two furfuryl mercaptan molecules under specific roasting conditions.

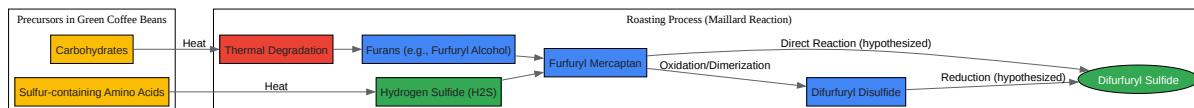

[Click to download full resolution via product page](#)

Figure 1. Proposed formation pathway of **difurfuryl sulfide** during coffee roasting.

Quantitative Data

Precise quantitative data for **difurfuryl sulfide** in various coffee types and roasts is limited in publicly available research. The concentration of sulfur compounds is generally very low, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, yet they have a significant impact on the aroma due to their extremely low odor thresholds. The "taste" threshold for **difurfuryl sulfide** has been reported at 2.5 ppm, though this is not an odor threshold. The Odor Activity Value (OAV), which is the ratio of a compound's concentration to its odor threshold, is a key metric for determining its contribution to the overall aroma. While OAVs for many coffee volatiles have been determined, specific OAVs for **difurfuryl sulfide** are not readily available in the literature.

Experimental Protocols for Analysis

The analysis of volatile sulfur compounds in a complex matrix like coffee presents a significant analytical challenge due to their low concentrations and high reactivity. The most common and effective method for their identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

A crucial step in the analysis is the efficient extraction of the volatile compounds from the coffee matrix. Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique for this purpose.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

- **Sample Preparation:** A known quantity of finely ground roasted coffee is placed in a sealed headspace vial.
- **Internal Standard:** An internal standard (e.g., a deuterated analog) is added for accurate quantification.
- **Equilibration:** The vial is heated to a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
- **Extraction:** An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
- **Desorption:** The fiber is then retracted and immediately inserted into the hot injection port of the GC-MS system, where the adsorbed compounds are thermally desorbed onto the analytical column.

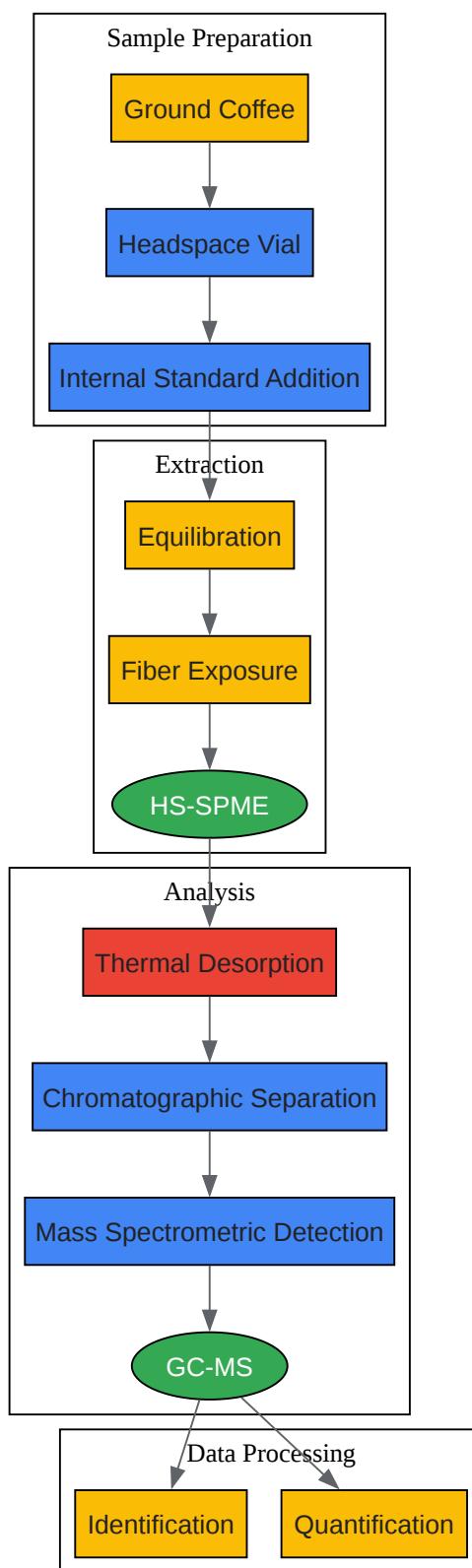
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

- **Gas Chromatograph:** Equipped with a capillary column suitable for volatile compound separation (e.g., DB-WAX or VF-5MS).
- **Mass Spectrometer:** A sensitive detector such as a Quadrupole, Time-of-Flight (TOF), or a sulfur-selective detector like a Pulsed Flame Photometric Detector (PFPD) can be used.[5]

GC Conditions (Example):

- **Injector Temperature:** 250°C
- **Carrier Gas:** Helium at a constant flow rate.
- **Oven Temperature Program:**


- Initial temperature: 40°C, hold for 2 minutes.
- Ramp to 150°C at 4°C/minute.
- Ramp to 240°C at 10°C/minute, hold for 5 minutes.
- Transfer Line Temperature: 280°C

MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 35-350.
- Ion Source Temperature: 230°C.

Identification and Quantification:

- Identification: The identification of **difurfuryl sulfide** is achieved by comparing the retention time and the mass spectrum of the analyte with that of a pure standard. The characteristic mass fragments of **difurfuryl sulfide** would be used for confirmation.
- Quantification: Quantification is performed by creating a calibration curve using known concentrations of a **difurfuryl sulfide** standard and the internal standard.

[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for the analysis of **difurfuryl sulfide** in coffee.

Olfactory Signaling Pathway

The mechanism by which the human olfactory system perceives **difurfuryl sulfide** is not yet fully understood. Olfactory perception is initiated by the binding of odorant molecules to specific Olfactory Receptors (ORs), which are G-protein coupled receptors located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a downstream signaling cascade that ultimately leads to the perception of a specific smell.

The identification of the specific OR(s) that recognize **difurfuryl sulfide** is an area of ongoing research. Unraveling this interaction would provide valuable insights into the molecular basis of coffee aroma perception and could have implications for the development of novel flavor and fragrance compounds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chromatographyonline.com [chromatographyonline.com]
- 2. imreblank.ch [imreblank.ch]
- 3. Degradation of the coffee flavor compound furfuryl mercaptan in model Fenton-type reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- To cite this document: BenchChem. [The Pivotal Role of Difurfuryl Sulfide in Coffee Aroma: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b077826#role-of-difurfuryl-sulfide-in-coffee-aroma-formation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com